molecular formula C17H15N3O3S B2389664 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 313256-07-4

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2389664
M. Wt: 341.39
InChI Key: OXGIUNIFVZQSES-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DMTBD, is a compound that has garnered interest in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that plays a role in various cellular processes, including cell growth and differentiation.

Biochemical And Physiological Effects

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to reduce the production of inflammatory cytokines in cells, suggesting its potential as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. One potential area of study is the development of more effective synthesis methods for 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, which could improve its accessibility for lab experiments. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its potential applications in various fields, including cancer therapy and anti-inflammatory drug development.

Synthesis Methods

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide.

Scientific Research Applications

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-8-12(9-14(10-13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGIUNIFVZQSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

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